N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core, a 4-ethoxyphenyl substituent at position 8, and a carboxamide group at position 3 with a 5-(diethylamino)pentan-2-yl chain. While direct pharmacological data are unavailable, structural analogs with similar cores (e.g., imidazo-pyridines) exhibit diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O3/c1-5-27(6-2)14-8-9-17(4)24-21(30)20-22(31)29-16-15-28(23(29)26-25-20)18-10-12-19(13-11-18)32-7-3/h10-13,17H,5-9,14-16H2,1-4H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKJSOWAJIYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the diethylamino and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula (C23H31N6O3).
Key Comparisons
Core Heterocycle: The imidazo-triazine core in the target compound differs from imidazo-pyridines (e.g., ) in electronic properties. Benzooxazine derivatives (e.g., ) lack the triazine’s nitrogen-rich environment, reducing their capacity for π-π stacking or charge-transfer interactions.
Substituent Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing nitro/cyano groups in imidazo-pyridines . This may influence binding affinity in redox-sensitive targets. The diethylamino-pentan-2-yl chain introduces a basic tertiary amine, likely improving water solubility via salt formation compared to the 4-methylbenzyl group in .
Biological Implications: Carboxamide derivatives with aromatic substituents (e.g., ) often exhibit pesticidal or antifungal activity. The target compound’s complex substituents may broaden its target specificity.
Research Findings and Implications
- Characterization : Standard techniques (e.g., <sup>1</sup>H NMR, IR, HRMS) used for related compounds would confirm the target’s structure.
- Pharmacokinetics: The diethylamino chain may enhance blood-brain barrier penetration compared to methylbenzyl analogs, though excessive lipophilicity could reduce aqueous solubility .
Biological Activity
N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on various biological systems.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that derivatives of similar imidazo compounds exhibit significant anti-proliferative effects against hepatic cancer cell lines (HepG2) with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Preliminary investigations suggest that imidazo[2,1-c][1,2,4]triazine derivatives possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro studies have shown that certain derivatives can inhibit MAO activity significantly .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer (HepG2 cells) | IC₅₀ = 12.73 μg/mL | |
| Antibacterial (Staphylococcus aureus) | Moderate Inhibition | |
| MAO Inhibition | 60% - 63% inhibition |
Case Studies
- Anticancer Study : A recent study evaluated the anti-proliferative effects of various imidazo compounds on HepG2 cells. The results indicated that the tested compounds exhibited IC₅₀ values significantly lower than those of standard treatments like doxorubicin. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Study : Another study focused on the antibacterial properties of imidazo derivatives against several bacterial strains. The findings showed that these compounds could effectively reduce bacterial growth in vitro and suggested further exploration for therapeutic applications.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer and bacterial metabolism. These studies indicate strong interactions with active sites on proteins such as Glypican-3 and various kinases associated with cancer progression .
Q & A
Q. How to identify putative biological targets using chemoproteomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
